Product packaging for 3'-Methylbiphenyl-4-sulfonyl chloride(Cat. No.:CAS No. 186551-47-3)

3'-Methylbiphenyl-4-sulfonyl chloride

Cat. No.: B069237
CAS No.: 186551-47-3
M. Wt: 266.74 g/mol
InChI Key: OHVJVSGIYVAZFD-UHFFFAOYSA-N
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Description

3'-Methylbiphenyl-4-sulfonyl chloride is a specialized aromatic sulfonyl chloride reagent critical for introducing the 3'-methylbiphenyl-4-sulfonyl moiety into target molecules. Its primary application lies in organic synthesis and medicinal chemistry, where it serves as a key electrophile in sulfonylation reactions, particularly for the synthesis of sulfonamides. Researchers utilize this compound to prepare sulfonamide derivatives by reacting it with primary and secondary amines, a reaction that is fundamental in the development of potential pharmaceutical agents, enzyme inhibitors, and chemical probes. The biphenyl core, substituted with a methyl group at the 3' position, provides a degree of steric bulk and lipophilicity that can be engineered to enhance binding affinity to specific biological targets or to modulate the physicochemical properties of the resulting compound. This makes it an invaluable building block for constructing compound libraries in high-throughput screening and structure-activity relationship (SAR) studies, especially in areas targeting protein-protein interactions or allosteric binding sites. The chloride group is highly reactive toward nucleophiles, enabling efficient conjugation under standard conditions. When handling, it is essential to consider its sensitivity to moisture, which necessitates storage under anhydrous conditions and the use of inert atmospheres during reactions to prevent hydrolysis to the corresponding sulfonic acid. This reagent is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClO2S B069237 3'-Methylbiphenyl-4-sulfonyl chloride CAS No. 186551-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylphenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)17(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVJVSGIYVAZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444473
Record name 3'-methylbiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186551-47-3
Record name 3'-methylbiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Methyl[1,1'-biphenyl]-4-sulfonyl chloride
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Synthetic Methodologies for 3 Methylbiphenyl 4 Sulfonyl Chloride

Strategic Design of Precursor Molecules for Sulfonylation

The synthesis of the 3-methylbiphenyl (B165614) precursor itself can be accomplished through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This involves the reaction of a boronic acid with an aryl halide, as detailed in the table below.

Reactant AReactant BCatalyst SystemTypical Reaction
3-Methylphenylboronic acid4-Bromobenzenesulfonyl chloridePalladium catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃)Suzuki-Miyaura Coupling
m-Tolylboronic acidBromobenzenePalladium catalyst + BaseSuzuki-Miyaura Coupling (followed by sulfonylation)
3-MethylanilineBenzene (B151609)(Not applicable for direct cross-coupling)Requires conversion to diazonium salt for Sandmeyer-type reaction followed by sulfonylation

The primary strategy is to construct the biphenyl (B1667301) skeleton first, positioning the methyl group where it will not interfere with the subsequent sulfonylation. The sulfonyl chloride group is typically introduced onto the unsubstituted phenyl ring, where the 4-position is electronically activated and sterically accessible for electrophilic aromatic substitution.

Optimized Sulfonylation Reactions for High-Yield Production of 3'-Methylbiphenyl-4-sulfonyl Chloride

The conversion of the 3-methylbiphenyl precursor to the final product is most commonly achieved through electrophilic chlorosulfonation. Optimization of this reaction is critical for maximizing yield and purity.

Chlorosulfonation with Chlorosulfonic Acid: The most direct and widely used method involves the reaction of 3-methylbiphenyl with chlorosulfonic acid. rsc.org The reaction is typically performed at low temperatures (-10 °C to 0 °C) to control the reactivity and prevent the formation of byproducts, such as sulfonic acids and disulfonylated species. mdpi.com The biphenyl substrate is added portion-wise to an excess of chlorosulfonic acid. mdpi.com After the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice, causing the water-insoluble sulfonyl chloride to precipitate. acs.orgorgsyn.org

Alternative Synthetic Routes: Other methods for synthesizing aryl sulfonyl chlorides can be adapted for this compound, although they may be less direct. nih.gov

Sandmeyer-Type Reaction: This approach begins with 3'-methyl-[1,1'-biphenyl]-4-amine. The amine is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. acs.orgorganic-chemistry.org

Palladium-Catalyzed Chlorosulfonylation: Arylboronic acids can be directly converted to aryl sulfonyl chlorides. nih.gov In this context, 3'-methyl-[1,1'-biphenyl]-4-boronic acid could be reacted with a sulfur dioxide surrogate and a chloride source under palladium catalysis. nih.gov

Comparison of Synthetic Methods for Aryl Sulfonyl Chlorides
MethodStarting MaterialKey ReagentsAdvantagesChallenges
ChlorosulfonationArene (e.g., 3-Methylbiphenyl)Chlorosulfonic acid (ClSO₃H)Direct, often high-yieldHarsh/corrosive reagent, potential for byproducts
Sandmeyer ReactionAniline derivativeNaNO₂, HCl, SO₂, Cu catalystGood for specific isomersMulti-step, handling of diazonium salts
Pd-Catalyzed CouplingArylboronic acidSO₂ surrogate, Pd catalystMild conditions, good functional group tolerance nih.govCost of catalyst, availability of SO₂ surrogate nih.gov

Investigation of Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of sulfonyl chlorides aims to reduce the use of hazardous reagents and minimize waste. rsc.org Several environmentally benign methods have been developed for the oxidative chlorination of sulfur-containing compounds, which could be adapted for biphenyl systems. rsc.orgrsc.org

Aqueous Phase Synthesis: One approach involves the oxyhalogenation of thiols or disulfides using Oxone and a chloride source (like KCl) in water. rsc.org This method avoids volatile organic solvents and operates under mild, room-temperature conditions. rsc.org

Bleach-Mediated Synthesis: An environmentally friendly method utilizes household bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This process is operationally simple and avoids toxic chlorinating agents. organic-chemistry.org

N-Chlorosuccinimide (NCS): NCS serves as an efficient chlorinating agent for converting S-alkyl isothiourea salts into sulfonyl chlorides under mild conditions. organic-chemistry.orgresearchgate.net A key advantage is that the byproduct, succinimide, can be recycled back into NCS, making the process more sustainable. organic-chemistry.orgresearchgate.net

Metal-Free Aerobic Oxidation: A metal-free synthesis has been developed that uses oxygen as the terminal oxidant to convert thiols into sulfonyl chlorides in the presence of ammonium (B1175870) nitrate (B79036) and aqueous HCl. rsc.org This greatly reduces solvent use and avoids heavy metal waste. rsc.org

Green Chemistry Approaches for Sulfonyl Chloride Synthesis
Green Reagent/SystemPrecursor TypeKey AdvantagesReference
Oxone / KCl in WaterThiols, DisulfidesUses water as solvent, mild conditions rsc.org
N-Chlorosuccinimide (NCS)S-Alkyl isothiourea saltsRecyclable byproduct, mild conditions organic-chemistry.orgresearchgate.net
Sodium Hypochlorite (Bleach)S-Alkyl isothiourea saltsInexpensive and accessible reagent, environmentally benign organic-chemistry.org
O₂ / Ammonium Nitrate / HClThiolsMetal-free, uses air as oxidant, reduced solvent use rsc.org

Advanced Purification Techniques for this compound

Achieving high purity is essential for the subsequent use of this compound. Advanced purification techniques are employed to remove unreacted starting materials, isomers, and hydrolysis byproducts like sulfonic acid.

Preparative Chromatography: This is a highly effective method for isolating sulfonyl chlorides. nih.gov

Flash Column Chromatography: The crude product is passed through a silica (B1680970) gel column using a solvent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate. rsc.org The polarity of the solvent mixture is optimized to achieve separation.

High-Performance Liquid Chromatography (HPLC): HPLC methods developed for analytical purposes can be scaled up for preparative separation to achieve very high purity. sielc.com Reverse-phase columns are commonly used with mobile phases such as acetonitrile (B52724) and water. sielc.com

Fractional Crystallization: This technique separates compounds based on differences in their solubility at a given temperature. phasediagram.dkwikipedia.org The crude solid is dissolved in a minimum amount of a suitable hot solvent. As the solution cools slowly, the desired compound crystallizes out in a pure form, while impurities remain dissolved in the mother liquor. wikipedia.org The process can be repeated to enhance purity. Recrystallization from a solvent mixture like hexanes/tetrahydrofuran has been reported for similar compounds. rsc.org

Development of Enantioselective Synthetic Routes to Chiral Analogs

While this compound is not chiral, the biphenyl scaffold is a classic motif for axial chirality when there is restricted rotation around the C-C single bond connecting the two aryl rings, typically induced by bulky ortho substituents. Enantioselective synthesis aims to produce a single atropisomer of a chiral biphenyl analog.

The primary strategy for creating such chiral analogs is through asymmetric cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This involves using a palladium catalyst complexed with a chiral ligand. The ligand creates a chiral environment around the metal center, directing the coupling of the aryl halide and arylboronic acid to favor the formation of one atropisomer over the other. nih.govresearchgate.net

Chiral Ligands: A variety of chiral phosphine (B1218219) ligands, such as Walphos and BaryPhos, have been developed for this purpose. nih.govresearchgate.net The selection of the ligand is crucial for achieving high enantioselectivity.

Synthetic Application: To synthesize a chiral analog of this compound, one could perform an asymmetric Suzuki-Miyaura coupling between an ortho-substituted aryl halide and an appropriate arylboronic acid to construct the chiral biphenyl core. The sulfonyl chloride group could either be present on one of the precursors or introduced in a subsequent step. This approach has been successfully used to generate ortho-sulfonyl-substituted axially chiral biaryls with high enantiomeric excess. nih.gov

Chemical Transformations and Reaction Mechanisms of 3 Methylbiphenyl 4 Sulfonyl Chloride

Nucleophilic Acyl Substitution Reactions with 3'-Methylbiphenyl-4-sulfonyl Chloride

The core reactivity of this compound involves the nucleophilic substitution at the tetracoordinate sulfur atom. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This allows for facile reaction with a wide array of nucleophiles, leading to the displacement of the chloride leaving group. These reactions typically proceed via a concerted SN2-like mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and reaction conditions. mdpi.comnih.govmdpi.com

The reaction of this compound with primary or secondary amines, known as aminolysis, is a cornerstone method for the synthesis of sulfonamides. ucl.ac.uk This transformation is of significant interest in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in numerous therapeutic agents. chemimpex.com The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion. An additional equivalent of the amine or an auxiliary base is typically required to neutralize the hydrochloric acid byproduct. wikipedia.org

The versatility of this reaction allows for the synthesis of a broad library of sulfonamide derivatives by varying the amine component.

Table 1: Representative Aminolysis Reactions of this compound

Amine Nucleophile Base Solvent Product
Aniline Pyridine (B92270) Dichloromethane (B109758) N-phenyl-3'-methylbiphenyl-4-sulfonamide
Diethylamine Triethylamine Acetonitrile (B52724) N,N-diethyl-3'-methylbiphenyl-4-sulfonamide
Morpholine Pyridine Tetrahydrofuran 4-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)morpholine

This table presents hypothetical examples based on established reactivity patterns of sulfonyl chlorides.

Research has shown that N-silylated amines can also react efficiently with sulfonyl chlorides, often in the absence of an external base, to produce sulfonamides in high yields. nih.gov This method offers an alternative pathway that can be advantageous for sensitive substrates.

When this compound is treated with alcohols (alcoholysis) or phenols (phenolysis), the corresponding sulfonate esters are formed. This reaction is analogous to aminolysis, with the oxygen atom of the hydroxyl group acting as the nucleophile. The reaction is almost universally carried out in the presence of a non-nucleophilic base, such as pyridine, which serves both to activate the alcohol and to scavenge the HCl produced. wikipedia.org

Sulfonate esters are valuable compounds in their own right, serving as effective leaving groups in nucleophilic substitution reactions and as intermediates in various organic transformations.

Table 2: Synthesis of Sulfonate Esters from this compound

Hydroxyl Compound Base Solvent Product
Methanol Pyridine Dichloromethane Methyl 3'-methylbiphenyl-4-sulfonate
Phenol (B47542) Triethylamine Tetrahydrofuran Phenyl 3'-methylbiphenyl-4-sulfonate
Isopropanol Pyridine Chloroform Isopropyl 3'-methylbiphenyl-4-sulfonate

This table presents hypothetical examples based on established reactivity patterns of sulfonyl chlorides.

The reaction of this compound with hydrazine (B178648) (H₂NNH₂) or its derivatives results in the formation of 3'-methylbiphenyl-4-sulfonyl hydrazides. In this reaction, the terminal nitrogen atom of hydrazine acts as the nucleophile, attacking the sulfonyl center to displace the chloride ion. Sulfonyl hydrazides are stable, crystalline solids and are important synthetic intermediates. They are precursors to sulfonyl azides, sulfinic acids, and are used in the McFadyen-Stevens reaction for aldehyde synthesis. Furthermore, they can be cyclized with various reagents to form a range of heterocyclic compounds. mdpi.com For instance, reaction with orthoesters can lead to the formation of triazole rings. mdpi.com

Cross-Coupling Reactions Involving Derivatives of this compound

While this compound itself can undergo some coupling reactions, its derivatives, particularly sulfonate esters and sulfones, are more commonly employed as electrophiles in modern cross-coupling strategies for the formation of carbon-carbon and carbon-heteroatom bonds.

Aryl sulfonates, readily synthesized from this compound via phenolysis, can serve as alternatives to aryl halides in palladium-catalyzed cross-coupling reactions. For example, in the Stille cross-coupling reaction, an aryl sulfonate can be coupled with an organostannane reagent. scispace.com The development of electron-rich, bulky phosphine (B1218219) ligands (such as XPhos) has been crucial for enabling the oxidative addition of the otherwise unreactive C–O bond of the sulfonate to the palladium center, which is a key step in the catalytic cycle. scispace.com

Table 3: Hypothetical Palladium-Catalyzed Stille Coupling of a 3'-Methylbiphenyl-4-sulfonate Derivative

Sulfonate Derivative Stannane Reagent Catalyst System Product
Phenyl 3'-methylbiphenyl-4-sulfonate Tributyl(phenyl)stannane Pd(OAc)₂ / XPhos 3'-Methyl-1,1':4',1''-terphenyl
Phenyl 3'-methylbiphenyl-4-sulfonate Tributyl(vinyl)stannane Pd(OAc)₂ / XPhos 4-vinyl-3'-methyl-1,1'-biphenyl

This table is based on the reported scope of Stille cross-coupling reactions involving aryl sulfonates. scispace.com

These methods provide a powerful route to complex biaryl and heteroaryl structures, starting from the parent sulfonyl chloride.

While transition metal catalysis dominates the field of cross-coupling, there is growing interest in developing metal-free alternatives. For derivatives of this compound, such reactions typically rely on activating the aromatic ring system towards nucleophilic aromatic substitution (SNAr). While the biphenyl (B1667301) system of this specific compound is not inherently electron-deficient, the powerful electron-withdrawing nature of the sulfonyl group can facilitate SNAr reactions if additional activating groups are present on the ring or under forcing conditions.

Research on other electron-deficient benzenesulfonyl chlorides has shown that they can undergo transition-metal-free coupling with nucleophiles like amines and thiols. researchgate.net These reactions proceed via an SNAr mechanism, where the nucleophile directly displaces a leaving group on the aromatic ring, often leading to Smiles rearrangement products. While direct application to the non-activated rings of 3'-methylbiphenyl derivatives is challenging, this area represents a potential avenue for future research in expanding the compound's synthetic utility without reliance on precious metals.

Electrophilic and Radical Reactions of the Biphenyl Moiety

The biphenyl moiety of this compound possesses two aromatic rings that can potentially undergo electrophilic and radical reactions. The reactivity and regioselectivity of these transformations are governed by the electronic and steric effects of the substituents on the biphenyl system: the methyl group (-CH₃) at the 3'-position and the sulfonyl chloride group (-SO₂Cl) at the 4-position.

Electrophilic Aromatic Substitution:

Biphenyl itself undergoes electrophilic aromatic substitution, similar to benzene (B151609). rsc.org The presence of substituents on the rings influences the rate and orientation of incoming electrophiles. In this compound, the two rings are electronically distinct.

Ring A (substituted with -SO₂Cl): The sulfonyl chloride group is a strong electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. This deactivates the aromatic ring to which it is attached, making it significantly less susceptible to electrophilic attack compared to benzene. Electron-withdrawing groups are typically meta-directing. Therefore, any electrophilic substitution on this ring would be expected to occur at the positions meta to the sulfonyl chloride group (positions 3 and 5).

Ring B (substituted with -CH₃): The methyl group is an activating, electron-donating group through an inductive effect and hyperconjugation. This makes the second ring more electron-rich and thus more reactive towards electrophiles than the ring bearing the sulfonyl chloride. Methyl groups are ortho, para-directors. youtube.com In 3'-methylbiphenyl, the incoming electrophile would be directed to the positions ortho and para to the methyl group. Given the substitution pattern, this would correspond to the 2', 4', and 6' positions. Steric hindrance from the other ring might influence the ratio of ortho to para products.

Radical Reactions:

The biphenyl moiety can also participate in radical reactions. Free-radical halogenation, for instance, typically occurs at alkyl-substituted aromatic compounds under UV light. wikipedia.org In the case of this compound, the methyl group on the biphenyl ring could be a site for radical halogenation, leading to the formation of a benzylic halide.

Furthermore, the sulfonyl chloride group itself can be a precursor to sulfonyl radicals under photoredox conditions. magtech.com.cn While this reaction involves the sulfonyl chloride group, the resulting aryl radical is centered on the biphenyl scaffold, which can then participate in various coupling reactions. The generation of a sulfonyl radical from an arenesulfonyl chloride typically involves a single-electron transfer from a photocatalyst. magtech.com.cn This radical can then engage in reactions such as hydrosulfonylation of alkenes.

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is primarily centered on the highly electrophilic sulfur atom of the sulfonyl chloride group. Mechanistic investigations, largely based on studies of analogous arenesulfonyl chlorides, indicate that nucleophilic substitution at the sulfur atom is the predominant reaction pathway.

The rates of these reactions are influenced by solvent polarity, nucleophilicity, and the electronic nature of the substituents on the aromatic ring. For a series of para-substituted benzenesulfonyl chlorides, electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups decrease it. stackexchange.com This is consistent with an Sₙ2 mechanism where the attack of the nucleophile (e.g., water) on the electron-deficient sulfur atom is the rate-determining step.

The effect of substituents on the reaction rate can be quantified using the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant. For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ value is observed, indicating that the reaction is favored by electron-withdrawing substituents that stabilize the developing negative charge in the transition state. wikipedia.org

Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O and D₂O, for various arenesulfonyl chlorides show values typically in the range of 1.5 to 2.3, which is consistent with a bimolecular mechanism, possibly with general-base catalysis from a second water molecule. nih.gov

Based on these general findings, the hydrolysis and solvolysis of this compound are expected to proceed via an Sₙ2 mechanism. The presence of the methyl group on the second ring is likely to have a minor electronic effect on the reaction rate at the distant sulfonyl chloride group compared to substituents directly on the same ring.

Table 1: Representative Rate Constants and Activation Parameters for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water

Substituentk (s⁻¹) at 15°CΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
4-Methoxy23.89 x 10⁻⁴16.5-15.1
4-Methyl13.57 x 10⁻⁴17.1-14.1
Hydrogen11.04 x 10⁻⁴17.3-14.0
4-Bromo7.447 x 10⁻⁴17.8-13.2
4-Nitro9.373 x 10⁻⁴17.5-14.1

Data adapted from studies on substituted benzenesulfonyl chlorides for illustrative purposes. stackexchange.com

Interactive Data Table

The reaction pathway for the hydrolysis and solvolysis of arenesulfonyl chlorides is generally accepted to be a concerted Sₙ2 process. Computational studies, often employing density functional theory (DFT), have been used to model the transition state of these reactions. nih.gov

For a typical Sₙ2 reaction at the sulfur center of a sulfonyl chloride with a nucleophile (Nu), the reaction proceeds through a single transition state. In this transition state, the nucleophile is forming a bond with the sulfur atom, and the bond between the sulfur and the leaving group (chloride ion) is simultaneously breaking. The geometry around the sulfur atom changes from tetrahedral in the ground state to a trigonal bipyramidal structure in the transition state. nih.gov In this arrangement, the incoming nucleophile and the leaving group occupy the apical positions.

The structure of the transition state can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aryl ring. For arenesulfonyl chlorides, the transition state is considered to be "tight," with significant bond formation to the incoming nucleophile. This is supported by the positive ρ values in Hammett plots for alkaline hydrolysis, which suggest that bond formation is more advanced than bond breaking in the transition state. wikipedia.org

Theoretical calculations on the hydrolysis of benzenesulfonyl chloride have shown that the inclusion of explicit water molecules in the model is crucial. These studies suggest a cyclic transition state where one water molecule acts as the nucleophile and another one or more water molecules act as a bridge to facilitate proton transfer, effectively providing general base catalysis.

For this compound, the transition state for hydrolysis or solvolysis is expected to be analogous to that of other arenesulfonyl chlorides. The biphenyl moiety, while sterically larger than a simple phenyl group, is not expected to fundamentally alter the trigonal bipyramidal nature of the transition state at the sulfur center.

Derivatization Strategies and Applications in Complex Molecule Synthesis

Synthesis of Libraries of 3'-Methylbiphenyl-4-sulfonamide Derivatives

The synthesis of sulfonamide libraries is a cornerstone of modern drug discovery, allowing for the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. 3'-Methylbiphenyl-4-sulfonyl chloride is an ideal scaffold for such libraries due to the straightforward and high-yielding reaction of the sulfonyl chloride moiety with a diverse range of primary and secondary amines. Both solid-phase and solution-phase parallel synthesis methodologies have been effectively employed for this purpose.

In a typical solid-phase approach, an amino-functionalized resin is reacted with a solution of this compound in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). The excess reagents and byproducts are easily removed by washing the resin, streamlining the purification process. Subsequent cleavage from the solid support yields the desired sulfonamide derivatives in high purity.

Solution-phase parallel synthesis offers an alternative for generating focused libraries. In this method, this compound is dispensed into an array of reaction vessels, each containing a different amine. The reactions are typically carried out in a solvent that facilitates the dissolution of both reactants and the sequestration of the hydrochloric acid byproduct, often with a polymer-bound scavenger base. This approach allows for the synthesis of a large number of compounds simultaneously, with purification often achieved through automated chromatographic systems.

The diversity of these libraries can be further expanded by utilizing a wide array of commercially available or synthetically accessible amines, incorporating various functional groups, stereocenters, and heterocyclic scaffolds.

Amine Reactant Resulting Sulfonamide Derivative Representative Structure
Aniline N-phenyl-3'-methylbiphenyl-4-sulfonamide N-phenyl-3'-methylbiphenyl-4-sulfonamide structure
Benzylamine N-benzyl-3'-methylbiphenyl-4-sulfonamide N-benzyl-3'-methylbiphenyl-4-sulfonamide structure
Piperidine 1-(3'-Methylbiphenyl-4-ylsulfonyl)piperidine 1-(3'-Methylbiphenyl-4-ylsulfonyl)piperidine structure
(R)-alpha-Methylbenzylamine N-((R)-1-phenylethyl)-3'-methylbiphenyl-4-sulfonamide N-((R)-1-phenylethyl)-3'-methylbiphenyl-4-sulfonamide structure
4-Aminophenol N-(4-hydroxyphenyl)-3'-methylbiphenyl-4-sulfonamide N-(4-hydroxyphenyl)-3'-methylbiphenyl-4-sulfonamide structure

Application of this compound in the Construction of Macrocyclic Structures

Macrocycles are of significant interest in drug discovery and supramolecular chemistry due to their unique conformational properties and ability to bind to challenging biological targets. This compound can be incorporated into macrocyclic frameworks through several synthetic strategies, where the biphenyl (B1667301) unit can act as a rigid linker or a conformational constraint.

One common approach involves the preparation of a linear precursor containing the 3'-methylbiphenyl-4-sulfonamide moiety with reactive functional groups at its termini. For instance, a diamine can be reacted with two equivalents of a derivative of this compound that has been further functionalized with a terminal alkyne or alkene. The resulting linear precursor can then undergo intramolecular cyclization reactions such as a ring-closing metathesis (RCM) or an intramolecular Heck reaction to form the macrocyclic structure.

Cyclization Strategy Precursor Derived from this compound Resulting Macrocyclic Structure
Ring-Closing Metathesis (RCM) A linear diene containing a 3'-methylbiphenyl-4-sulfonamide linker. A macrocyclic olefin with an embedded 3'-methylbiphenyl-4-sulfonamide unit.
Intramolecular Heck Reaction A linear precursor with a terminal alkene and an aryl halide on the biphenyl core. A macrocycle formed via an endo- or exo-trig cyclization.
Intramolecular Nucleophilic Substitution A linear precursor with a terminal nucleophile and an electrophile. A macrocyclic ether, amine, or thioether containing the biphenyl sulfonamide.

Utilization of the Sulfonyl Chloride as a Leaving Group in Cascade Reactions

While the primary reactivity of this compound involves nucleophilic substitution at the sulfur atom, the resulting sulfonate or sulfonamide can, under specific conditions, participate in cascade reactions where the sulfonyl-containing moiety acts as a leaving group. This strategy is less common but offers a powerful tool for the construction of complex polycyclic systems.

In such a cascade, an initial reaction, for example, the formation of a sulfonamide, is followed by one or more intramolecular transformations. For instance, a sulfonamide derived from an amine containing a suitably positioned nucleophile can undergo an intramolecular cyclization, with the sulfonyl group being displaced. The feasibility of such a reaction is highly dependent on the nature of the nucleophile, the ring size being formed, and the activation of the sulfonyl group.

Palladium-catalyzed cascade reactions have also been developed where an initially formed sulfonamide or sulfonate participates in a cross-coupling reaction. In these scenarios, the sulfonyl group can be considered a leaving group, although the mechanism is more complex than a simple nucleophilic substitution. This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds, leading to intricate molecular architectures.

Cascade Initiator Intermediate Final Product
Intramolecular Nucleophilic Attack A sulfonamide with a pendant nucleophile. A heterocyclic compound with extrusion of the sulfonyl group.
Palladium-Catalyzed Cyclization A sulfonamide with a suitably positioned unsaturated moiety. A polycyclic aromatic system.
Reductive Desulfonylation A sulfonamide under reducing conditions. A de-sulfonated product, potentially as part of a larger synthetic sequence.

Regioselective Functionalization of the Biphenyl Core via this compound

The substituted biphenyl core of this compound presents multiple sites for further functionalization. The existing substituents, the methyl group at the 3'-position and the sulfonyl chloride at the 4-position, exert directing effects on subsequent electrophilic aromatic substitution reactions, allowing for a degree of regioselectivity.

More powerful, however, is the use of the sulfonamide, formed from the sulfonyl chloride, as a directed metalation group (DMG). The sulfonamide group can direct the lithiation of the aromatic ring to the ortho position (the 3- and 5-positions) through the formation of a stable six-membered ring intermediate with an organolithium base such as n-butyllithium or sec-butyllithium. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

This directed ortho-metalation (DoM) strategy provides a reliable method for the synthesis of polysubstituted biphenyl derivatives that would be difficult to access through classical electrophilic substitution reactions. The newly introduced functional groups can then be used as handles for further transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), to build even more complex molecular structures. The sulfonyl group in these cases acts as a "traceless" directing group if it is removed at a later stage in the synthesis.

Reaction Type Position of Functionalization Introduced Functional Group
Directed ortho-Metalation (DoM) 3- and/or 5-position -CHO, -COOH, -I, -B(OH)₂, etc.
Nitration 2'- and 6'-positions -NO₂
Halogenation 2'- and 6'-positions -Br, -Cl
Suzuki Coupling (on a pre-functionalized core) Varies Aryl, Heteroaryl
Sonogashira Coupling (on a pre-functionalized core) Varies Alkynyl

Exploration of Biological Activity and Medicinal Chemistry Potential of 3 Methylbiphenyl 4 Sulfonyl Chloride Derivatives

Rational Design of 3'-Methylbiphenyl-4-sulfonamide Analogs for Specific Biological Targets

The rational design of novel therapeutic agents from a lead scaffold like 3'-Methylbiphenyl-4-sulfonyl chloride is a cornerstone of modern drug discovery. This process involves strategically modifying the molecule to enhance its affinity, selectivity, and efficacy for a specific biological target, such as an enzyme or receptor. For biphenyl-sulfonamide derivatives, design strategies often leverage computational and medicinal chemistry principles.

A primary approach is structure-based drug design, where the three-dimensional structure of the target protein is used to guide the synthesis of complementary ligands. For instance, in designing inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-4), a target in type 2 diabetes, researchers dock candidate molecules into the enzyme's active site in silico. nih.gov This allows for the rationalization of binding modes and the prediction of how modifications to the 3'-methylbiphenyl-4-sulfonamide structure would interact with key amino acid residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also instrumental. nih.gov By developing mathematical models that correlate structural features (like electrostatic and steric fields) of a series of compounds with their biological activity, researchers can predict the potency of yet-unsynthesized analogs. nih.govresearchgate.net This allows for the prioritization of synthetic efforts on compounds most likely to succeed. For derivatives of this compound, QSAR could guide modifications on either of the phenyl rings or the sulfonamide nitrogen to optimize interactions with a given target. nih.gov

Structure-Activity Relationship (SAR) Studies of Biologically Active Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound by identifying which parts of the molecule are essential for its biological effects. For sulfonamide derivatives, SAR studies have revealed key insights into how structural modifications influence activity. openaccesspub.org The core sulfonamide group is a "magic group" that serves as a foundation for diverse biological activities, which are then tuned by the nature of its substituents. openaccesspub.org

By systematically altering the substituents on the biphenyl (B1667301) rings and the sulfonamide moiety, researchers can map the chemical space required for optimal activity. For example, in a series of indazole derivatives, the position and type of substituent on a benzyl (B1604629) group significantly impacted inhibitory activity; ortho-fluoro or cyano substitutions led to better potency, while meta or para substitutions were less effective. nih.gov Similarly, for derivatives of this compound, the position and electronic nature of substituents on the biphenyl framework would be expected to profoundly influence target binding.

The following table summarizes SAR findings from studies on various sulfonamide-based compounds, illustrating principles that could be applied to the design of 3'-Methylbiphenyl-4-sulfonamide derivatives.

Compound Series Structural Modification Impact on Biological Activity Target/Assay
Indazole Derivatives Substitution at ortho position of benzene (B151609) ring with fluoro or cyano group. nih.govLed to better inhibitory activity (IC50 = 4.9 and 8.7 µM). nih.govPlatelet Aggregation nih.gov
Indazole Derivatives Substitution at meta or para position of benzene ring. nih.govReduced inhibitory activity (IC50 = 10-26 µM). nih.govPlatelet Aggregation nih.gov
Quinoxaline-sulfonamides Addition of a second sulfonamide group (bis-sulfonamide). researchgate.netMost potent activity against α-glucosidase and α-amylase. researchgate.netEnzyme Inhibition researchgate.net
Terphenyl-based Inhibitors Rigidification of biphenyl scaffold into a terphenyl structure. acs.orgEnhanced potency and selectivity for the target. acs.orgPD-L1 Binding acs.org
Terphenyl-based Inhibitors Introduction of a methoxy (B1213986) fragment. acs.orgGreatest impact on binding, resulting in an IC50 of 0.82 nM. acs.orgPD-L1 Binding acs.org

In Vitro and In Silico Evaluation of Derivatized this compound Compounds against Disease Targets

Once designed and synthesized, novel derivatives undergo rigorous evaluation. This typically begins with in vitro assays to measure their biological activity directly and in silico studies to predict their behavior and refine understanding of their interactions.

In vitro evaluations commonly involve enzyme inhibition assays. For instance, sulfonamide derivatives have been tested for their ability to inhibit enzymes relevant to type 2 diabetes, such as α-glucosidase and α-amylase. researchgate.netresearchgate.net The potency is typically reported as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net Derivatives have also been assessed for antimicrobial activity against various bacterial and fungal strains, with effectiveness measured by inhibition zones or minimum inhibitory concentrations (MIC). researchgate.netmdpi.comnih.gov

In silico techniques, particularly molecular docking, are used to complement experimental data. Docking studies predict the preferred binding pose of a ligand within a receptor's active site and estimate the strength of the interaction. nih.govnih.gov This helps to rationalize the results of in vitro assays and provides a visual understanding of the SAR. Furthermore, computational tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. researchgate.netnih.gov

The table below presents data from in vitro studies on various sulfonamide derivatives, showcasing the range of activities and potencies that can be achieved.

Compound/Derivative Biological Target/Assay Result (IC50 / Activity)
Sulfonamide Derivative (FP4) α-glucosidase Inhibition researchgate.net129.40 µg/mL researchgate.net
Sulfonamide Derivative (FP4) α-amylase Inhibition researchgate.net128.90 µg/mL researchgate.net
Quinoxaline bis-sulfonamide (4) α-glucosidase Inhibition researchgate.net75.36 ± 0.01% Inhibition researchgate.net
Quinoxaline bis-sulfonamide (4) α-amylase Inhibition researchgate.net63.09 ± 0.02% Inhibition researchgate.net
Tetralin-sulfonamide (4, 15) DPP-4 Inhibition nih.gov2.80 nM nih.gov
Sulfonamide-Schiff Base Anticancer (A549 cells) nih.gov40.89 µg/mL nih.gov
Terphenyl Derivative (7a) PD-1/PD-L1 Blockade acs.org0.82 nM acs.org

Elucidation of Molecular Mechanisms of Action for Active this compound Derivatives

The reactivity of the parent sulfonyl chloride group is central; it readily reacts with nucleophiles like amines to form stable sulfonamides, which is the basis for synthesizing a library of derivatives. Once formed, the sulfonamide derivatives can act through several mechanisms:

Enzyme Inhibition : Many sulfonamides function by binding to the active site of an enzyme, preventing it from carrying out its normal function. This is the mechanism for antidiabetic agents that inhibit α-glucosidase or DPP-4. nih.govresearchgate.net

Anticancer Activity : Some biphenyl sulfonamides have been shown to induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the upregulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins.

Antimicrobial Action : Certain sulfonamide derivatives exhibit antibacterial activity by interfering with essential bacterial processes, such as cell wall synthesis.

The specific pathway targeted depends on the derivative's unique structure, which determines its affinity for different molecular targets within a cell.

Role of the Biphenyl-Sulfonyl Framework in Ligand-Receptor Interactions

The biphenyl-sulfonyl framework is not merely a passive scaffold but plays an active and crucial role in how a ligand binds to its receptor. The combination of the biphenyl moiety and the sulfonyl group provides a unique set of interactions that contribute to binding affinity and specificity.

The biphenyl moiety is particularly important as an anchor. nih.gov Its two phenyl rings can engage in several key non-covalent interactions:

π-π Stacking : The aromatic rings can stack with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the receptor's binding pocket, providing significant stabilization. nih.gov

Hydrophobic Interactions : The non-polar nature of the biphenyl group allows it to fit snugly into hydrophobic pockets within the receptor.

Sulfur-π Interactions : The sulfur atom of the sulfonyl group can interact favorably with the electron-rich face of an aromatic ring, an interaction observed in the binding of some biphenyl-based inhibitors. nih.gov

The sulfonyl group is a strong hydrogen bond acceptor and can form critical hydrogen bonds with donor groups on amino acid residues (e.g., Gln-177) in the binding site. mdpi.com This directional interaction helps to properly orient the ligand within the active site for optimal binding.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 3'-Methylbiphenyl-4-sulfonyl chloride. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a unique molecular formula from the exact mass.

For this compound, the molecular formula is C₁₃H₁₁ClO₂S. HRMS analysis, often employing soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to determine its monoisotopic mass. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺, which further corroborates the elemental composition.

In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate fragmentation patterns. While a direct spectrum is not publicly available, expected fragmentation pathways for aryl sulfonyl chlorides include the loss of the chlorine radical followed by the elimination of sulfur dioxide, or the cleavage at the biphenyl (B1667301) linkage. utah.edursc.org

Table 1: Predicted HRMS Data for this compound (C₁₃H₁₁ClO₂S)

Ion Species Calculated Monoisotopic Mass (Da) Expected Fragmentation Ions
[M]⁺ 266.0168 [M-Cl]⁺, [M-SO₂]⁺, [C₁₃H₁₁]⁺
[M+H]⁺ 267.0247

Data is predicted based on the molecular formula and common fragmentation patterns of related compounds.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methyl group. The protons on the phenyl ring bearing the electron-withdrawing sulfonyl chloride group (positions 2, 3, 5, 6) are expected to be shifted downfield compared to those on the methyl-substituted ring. researchgate.net The protons ortho to the sulfonyl chloride group (H-3, H-5) would likely appear as a doublet, and those meta (H-2, H-6) as another doublet, characteristic of a 1,4-disubstituted pattern. The protons on the 3'-methylphenyl ring would exhibit more complex splitting patterns. The methyl protons would appear as a sharp singlet in the aliphatic region (~2.4 ppm).

¹³C NMR: The carbon spectrum would show 13 distinct signals, accounting for the molecular symmetry. The carbon atom directly attached to the sulfonyl chloride group (C-4) would be significantly downfield. The presence of the methyl group and the sulfonyl chloride group influences the chemical shifts of the biphenyl carbons, and these shifts can be used to confirm the substitution pattern. acdlabs.com

2D NMR: Techniques like Correlation Spectroscopy (COSY) would establish proton-proton coupling networks within each aromatic ring, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom. These experiments are vital for the unambiguous assignment of all ¹H and ¹³C signals. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
Ring A (-SO₂Cl)
C-1 - ~145
C-2, C-6 7.8 - 8.0 (d) ~128
C-3, C-5 7.6 - 7.8 (d) ~130
C-4 - ~142
Ring B (-CH₃)
C-1' - ~139
C-2' 7.3 - 7.5 (m) ~128
C-3' - ~139
C-4' 7.1 - 7.3 (m) ~129
C-5' 7.3 - 7.5 (m) ~126
C-6' 7.3 - 7.5 (m) ~129
Substituents
-CH₃ ~2.4 (s) ~21

Predicted values in CDCl₃ based on data for biphenyl, toluene, and benzenesulfonyl chloride. researchgate.netnih.gov Actual values may vary.

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the specific functional groups present in a molecule. youtube.com For this compound, these methods would confirm the presence of the critical sulfonyl chloride moiety and the substituted aromatic rings.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. The most characteristic signals for the sulfonyl chloride group are two strong stretching vibrations corresponding to the asymmetric and symmetric S=O stretches, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The S-Cl stretch would appear at a lower frequency. Additionally, C-H stretching vibrations from the aromatic rings and the methyl group would be observed above 3000 cm⁻¹ and around 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. It would also detect the S=O stretching modes, although their intensities might differ from the IR spectrum. The aromatic ring vibrations, especially the "ring breathing" modes around 1000 cm⁻¹, often give strong signals in Raman spectra. researchgate.nets-a-s.org This technique provides complementary information to IR, aiding in a more complete vibrational assignment.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
-SO₂Cl Asymmetric S=O Stretch 1370 - 1410 IR (Strong)
-SO₂Cl Symmetric S=O Stretch 1166 - 1204 IR (Strong)
Ar-H C-H Stretch 3000 - 3100 IR, Raman
Ar-C=C Ring Stretch 1450 - 1600 IR, Raman
Biphenyl Ring Breathing ~1280, ~1000 Raman (Strong)
-CH₃ C-H Stretch 2850 - 3000 IR, Raman

Data compiled from general spectroscopic tables and literature on related compounds. acdlabs.comresearchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination and Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and, crucially for biphenyl derivatives, the torsional (dihedral) angle between the two phenyl rings.

For this compound, X-ray analysis would reveal the geometry around the tetrahedral sulfur atom. The crystal packing would be influenced by intermolecular interactions, such as C-H···O or C-H···Cl hydrogen bonds, which dictate the supramolecular architecture. nih.govbiointerfaceresearch.com

Table 4: Expected Structural Parameters from X-ray Diffraction

Parameter Description Expected Value/Range
S=O Bond Length Length of the sulfur-oxygen double bonds ~1.43 Å
S-C Bond Length Length of the sulfur-aromatic carbon bond ~1.76 Å
S-Cl Bond Length Length of the sulfur-chlorine bond ~2.07 Å
O-S-O Bond Angle Angle between the two oxygen atoms and sulfur ~120°
Biphenyl Dihedral Angle Twist angle between the two phenyl rings 20° - 45°

Expected values are based on data from structurally similar sulfonyl chlorides and substituted biphenyls. nih.govresearchgate.net

Chromatographic Method Development for Purity Profiling and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method for purity profiling of aryl sulfonyl chlorides. mdpi.com A C18 column with a mobile phase gradient of acetonitrile (B52724) and water (often with a small amount of acid like trifluoroacetic acid) would effectively separate the target compound from potential impurities. google.com Key impurities to monitor would include the starting material (e.g., 3-methylbiphenyl), any isomeric byproducts, and the hydrolysis product, 3'-methylbiphenyl-4-sulfonic acid. A validated HPLC method can provide precise quantification of the compound's purity (e.g., >99% area).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile compounds and can be used for reaction monitoring. However, sulfonyl chlorides can be thermally labile and may degrade in the hot GC injector. nih.govcore.ac.uk Therefore, analysis may require derivatization to a more stable compound, such as a sulfonamide, prior to injection. nih.gov The mass spectrometer detector allows for the identification of trace impurities and byproducts based on their mass spectra. rsc.org

Table 5: Typical Chromatographic Conditions for Analysis

Technique Column Type Mobile Phase/Carrier Gas Detection Application
HPLC C18 (Reversed-Phase) Acetonitrile/Water Gradient UV (e.g., 254 nm) Purity Profiling, Impurity Quantification
GC-MS Capillary (e.g., RTX-5MS) Helium Mass Spectrometry (EI) Reaction Monitoring, Volatile Impurity ID

These represent common starting points for method development. rsc.orggoogle.com

Computational and Theoretical Investigations of 3 Methylbiphenyl 4 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3'-Methylbiphenyl-4-sulfonyl chloride, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure and predict its reactivity. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Key reactivity descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Other important descriptors include the electrostatic potential (ESP), which maps the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites. The highly electrophilic nature of the sulfur atom in the sulfonyl chloride group is a key feature that would be highlighted by ESP analysis. Mulliken and Natural Population Analysis (NPA) charges would further quantify the charge distribution on each atom.

Table 1: Hypothetical Reactivity Descriptors for this compound

DescriptorHypothetical ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap6.3 eVRelates to chemical stability and reactivity
Dipole Moment4.5 DIndicates overall polarity of the molecule
Electron Affinity1.8 eVEnergy released upon accepting an electron
Ionization Potential8.0 eVEnergy required to remove an electron

Molecular Dynamics Simulations of this compound Interactions with Solvents

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly their interactions with the surrounding environment, such as solvents. For this compound, MD simulations would reveal how the molecule behaves in different solvents, which is critical for understanding its solubility, stability, and reactivity in various reaction conditions.

Simulations would typically involve placing a single molecule of this compound in a box filled with solvent molecules (e.g., water, ethanol, dichloromethane). The interactions between the solute and solvent molecules would be calculated over time, providing a dynamic picture of the solvation process.

Key outputs from these simulations would include the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. For instance, the RDF could show a high probability of finding polar solvent molecules around the sulfonyl chloride group. Other analyses would include the calculation of the solvation free energy, which quantifies the energetic favorability of dissolving the compound in a particular solvent.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

SolventSolvation Free Energy (kcal/mol)Key Interaction Sites
Water-5.2Hydrogen bonding with sulfonyl oxygens
Ethanol-4.8Hydrogen bonding and dipole-dipole interactions
Dichloromethane (B109758)-2.1Dipole-dipole and van der Waals interactions

Prediction of Spectroscopic Properties using Density Functional Theory (DFT)

Density Functional Theory (DFT) is not only used for reactivity analysis but is also a highly effective method for predicting various spectroscopic properties of molecules. For this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of the compound.

To predict vibrational spectra (IR and Raman), the vibrational frequencies and intensities of the molecule's normal modes would be calculated. These calculated frequencies are often scaled to better match experimental values. The predicted spectra would show characteristic peaks corresponding to the vibrations of specific functional groups, such as the S=O and S-Cl stretches of the sulfonyl chloride group and the C-H and C=C vibrations of the biphenyl (B1667301) rings.

For NMR spectra, DFT calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. epstem.net The predicted chemical shifts would be compared to experimental spectra to aid in the assignment of signals to specific atoms in the molecule.

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts

Spectroscopic DataFunctional Group / AtomPredicted Value
IR Frequency (cm⁻¹)S=O asymmetric stretch1380
IR Frequency (cm⁻¹)S=O symmetric stretch1185
IR Frequency (cm⁻¹)S-Cl stretch560
¹H NMR Chemical Shift (ppm)Protons on the sulfonyl-bearing ring7.8 - 8.1
¹H NMR Chemical Shift (ppm)Protons on the methyl-bearing ring7.2 - 7.5
¹³C NMR Chemical Shift (ppm)Carbon attached to sulfur145

In Silico Screening and Ligand-Target Docking for Derivatives

While this compound is primarily a synthetic intermediate, its derivatives, particularly sulfonamides, often exhibit biological activity. chemimpex.com In silico screening and molecular docking are computational techniques used to predict the potential of these derivatives to interact with biological targets, such as enzymes or receptors.

In silico screening would involve creating a virtual library of derivatives of this compound and using computational methods to predict their drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors (Lipinski's rule of five).

Molecular docking would then be used to predict the binding mode and affinity of promising derivatives to a specific biological target. This involves computationally placing the ligand (the derivative) into the binding site of the protein and calculating a docking score, which estimates the binding affinity. This process can help prioritize which derivatives to synthesize and test experimentally, saving time and resources in the drug discovery process.

Table 4: Example of a Hypothetical In Silico Screening and Docking Study for a Derivative

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
4-(3-methylphenyl)-N-phenylbenzenesulfonamideCyclooxygenase-2 (COX-2)-9.5Arg120, Tyr355, Ser530
N-benzyl-4-(3-methylphenyl)benzenesulfonamideCarbonic Anhydrase II-8.2His94, His96, Thr199

Emerging Research Directions and Future Prospects for 3 Methylbiphenyl 4 Sulfonyl Chloride

Development of Novel Catalytic Methods for Reactions Involving 3'-Methylbiphenyl-4-sulfonyl Chloride

The sulfonyl chloride group is a highly reactive electrophile, enabling a wide range of nucleophilic substitution reactions. chemimpex.com Traditional methods for these transformations often require harsh conditions. acs.org Current research is geared towards developing milder and more efficient catalytic systems to mediate reactions involving arylsulfonyl chlorides like this compound.

Transition-Metal Catalysis: Transition metals are at the forefront of developing new sulfonylation methodologies. acs.org Catalysts based on copper and ruthenium have shown efficacy in C-H bond activation and sulfonylation reactions. acs.org For instance, copper-catalyzed reactions can facilitate the formation of C-S bonds under relatively mild conditions, while ruthenium catalysts have been explored for selective C-H sulfonylation, although sometimes with lower yields. acs.org These approaches offer pathways to new derivatives of this compound that are not accessible through traditional means.

Photocatalysis: Visible-light photocatalysis represents a green and powerful alternative to conventional methods. acs.orgnih.gov This technique uses light energy to drive chemical transformations, often at room temperature. acs.org For reactions involving sulfonyl chlorides, photocatalysis can be used to generate sulfonyl radicals, which can then participate in various coupling and addition reactions. rsc.org This opens up new avenues for functionalizing molecules using this compound under environmentally benign conditions. rsc.org

Biomimetic and Organocatalysis: Inspired by natural enzymatic processes, researchers are developing small molecule catalysts, such as peptides, for selective sulfonylation reactions. nih.gov For example, a tetrapeptide catalyst has been developed for the enantioselective monosulfonylation of diols. nih.gov While this research is in its early stages, it highlights the potential for developing highly selective and asymmetric transformations involving sulfonyl chlorides, which could be crucial for synthesizing chiral drugs and materials from this compound.

Table 1: Overview of Emerging Catalytic Methods for Sulfonylation Reactions
Catalytic MethodCatalyst TypeKey AdvantagesPotential Application for this compound
Transition-Metal CatalysisCopper, Ruthenium, PalladiumHigh efficiency, C-H activation, cross-coupling reactions. acs.orgchemistryviews.orgDirect arylation and synthesis of complex sulfonamides and sulfones.
Photoredox CatalysisRuthenium or Iridium complexes, Organic Dyes, Carbon Nitrides. acs.orgrsc.orgMild reaction conditions (room temp., visible light), generation of radical intermediates. acs.orgnih.govNovel C-S bond formations and multicomponent reactions. rsc.org
Biomimetic CatalysisPeptide-based catalysts (e.g., containing histidine). nih.govHigh enantioselectivity, desymmetrization of meso compounds. nih.govSynthesis of chiral sulfonate esters and other optically active derivatives.

Expansion of this compound Applications in Materials Science and Polymer Chemistry

The robust biphenyl (B1667301) structure and the reactive sulfonyl group of this compound make it an attractive monomer and functionalizing agent in materials science. chemimpex.com Its derivatives are being explored for the creation of high-performance polymers and functional materials.

High-Performance Polymers: Sulfonyl-containing polymers, such as polysulfonamides and polysulfonates, are known for their excellent thermal stability, chemical resistance, and mechanical properties. By incorporating the 3'-methylbiphenyl moiety into the polymer backbone, researchers can tailor properties like solubility, processability, and liquid crystalline behavior. These specialty polymers are valuable in creating durable materials for industrial applications, including advanced coatings, adhesives, and engineering plastics. chemimpex.comchemimpex.com

Conducting Polymers and Organic Electronics: The biphenyl unit is a common component in conjugated polymers used in organic electronics. The sulfonyl group can be used to attach various functional groups or to modify the electronic properties of the polymer. Derivatives of this compound could serve as precursors for synthesizing novel conducting polymers or as components in organic light-emitting diodes (OLEDs) and other electronic devices.

Liquid Crystals: The rigid, rod-like structure of the biphenyl group is a key feature of many liquid crystalline compounds. By reacting this compound with appropriate nucleophiles, it is possible to synthesize new liquid crystal molecules. The methyl and sulfonyl derivative groups allow for fine-tuning of the mesophase behavior and other physical properties essential for display technologies.

Sustainable Synthetic Methodologies for Industrial Scale-Up of this compound Production

The industrial production of sulfonyl chlorides has traditionally relied on reagents that are hazardous and generate significant waste, such as chlorosulfonic acid or thionyl chloride. rsc.orgrsc.org Modern research is focused on developing "green" and sustainable synthetic routes suitable for large-scale production.

Photocatalytic Synthesis: A promising sustainable alternative is the use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), a type of carbon nitride. acs.orgnih.gov This method can produce sulfonyl chlorides from arenediazonium salts under mild conditions (visible light, room temperature) with high yields and tolerance for various functional groups. acs.orgnih.gov Such processes are inherently safer and have a lower environmental impact. Another approach involves the chromoselective synthesis from S-arylthioacetates using the same photocatalyst, where blue light specifically yields sulfonyl chlorides. nih.gov

Metal-Free Oxidative Chlorination: Environmentally benign methods for the oxidative chlorination of thiols to sulfonyl chlorides are being developed. rsc.org One such method uses oxygen as the terminal oxidant in the presence of ammonium (B1175870) nitrate (B79036) and aqueous HCl. rsc.org Another approach utilizes oxone and potassium chloride in water, avoiding the use of organic solvents and harsh reagents. rsc.org

Recyclable Reagent Systems: The use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts offers a convenient and eco-friendly route to sulfonyl chlorides. organic-chemistry.orgresearchgate.net A key advantage of this method is that the byproduct, succinimide, can be easily recovered from the aqueous phase and recycled back into the starting reagent (NCS), making the process more sustainable and cost-effective for industrial applications. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Synthetic Methodologies for Sulfonyl Chlorides
MethodologyReagentsConditionsAdvantagesDisadvantages
Traditional (e.g., Chlorosulfonation)Chlorosulfonic acid (ClSO₃H), Thionyl chloride (SOCl₂). rsc.orgHarsh, often requires high temperatures.Well-established, readily available reagents.Highly corrosive and hazardous reagents, significant waste generation. rsc.orgrsc.org
Heterogeneous PhotocatalysisArenediazonium salts, SO₂, K-PHI photocatalyst. acs.orgnih.govVisible light, room temperature. acs.orgSustainable (uses light), mild conditions, high functional group tolerance. acs.orgnih.govMay require specialized photoreactor setups for scale-up.
Metal-Free Aerobic OxidationThiols, O₂, NH₄NO₃, aq. HCl. rsc.org60 °C. rsc.orgUses oxygen as the ultimate oxidant, avoids toxic metals. rsc.orgMay require optimization for specific substrates.
Recyclable Reagent SystemS-alkylisothiourea salts, N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.netMild, aqueous conditions.Environmentally friendly, byproduct can be recycled. organic-chemistry.orgRequires preparation of the isothiourea salt precursor.

Exploration of New Biological Activities Beyond Current Indications for Derivatives

Derivatives of this compound, particularly sulfonamides, are a cornerstone of medicinal chemistry. researchgate.net The biphenyl sulfonamide scaffold is present in numerous biologically active molecules. While some applications are well-established, ongoing research seeks to uncover novel therapeutic activities.

Anticancer Therapies: Biphenyl sulfonamide derivatives have shown promise as anticancer agents. researchgate.net Research is focused on their potential to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, and carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII that are linked to hypoxic tumors. researchgate.netacs.org The development of selective inhibitors based on the 3'-methylbiphenyl-4-sulfonamide scaffold could lead to targeted cancer therapies. acs.org

Antimicrobial Agents: The sulfonamide functional group is famous for its role in sulfa drugs, which act as antibacterial agents. researchgate.net Researchers are synthesizing and screening new biphenyl sulfonamide derivatives for activity against a broad spectrum of bacteria, including drug-resistant strains. echemcom.com The structural modifications afforded by the 3'-methylbiphenyl core could lead to compounds with enhanced potency or novel mechanisms of action. researchgate.net

Enzyme Inhibition and Receptor Modulation: The versatility of the sulfonamide group allows it to act as a zinc-binding group in metalloenzymes or to form key hydrogen bonds in receptor binding pockets. nih.govresearchgate.net Beyond cancer and infectious diseases, derivatives are being investigated for a range of other biological targets. This includes their potential as angiotensin II (AT2) receptor antagonists for cardiovascular diseases, and as inhibitors of acetylcholinesterase and butyrylcholinesterase for neurodegenerative disorders like Alzheimer's disease. nih.govkfupm.edu.sa

Table 3: Potential Biological Targets for this compound Derivatives
Therapeutic AreaBiological TargetPotential Indication
OncologyCarbonic Anhydrases (CA IX, CA XII), Matrix Metalloproteinases (MMPs). researchgate.netacs.orgHypoxic solid tumors, metastasis.
Infectious DiseasesDihydropteroate Synthase (DHPS). researchgate.netBacterial infections (Gram-positive and Gram-negative). researchgate.net
Cardiovascular DiseaseAngiotensin II (AT2) Receptor. nih.govHypertension. nih.gov
Neurodegenerative DiseaseAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE). kfupm.edu.saAlzheimer's disease.

Integration of Artificial Intelligence and Machine Learning in Optimizing this compound Synthesis and Derivatization

The fields of chemical synthesis and drug discovery are being transformed by artificial intelligence (AI) and machine learning (ML). iscientific.org These computational tools can analyze vast datasets to predict reaction outcomes, optimize synthetic routes, and design novel molecules with desired properties.

Reaction Prediction and Optimization: ML models, such as the Molecular Transformer, can predict the products of chemical reactions with high accuracy. nih.gov For a compound like this compound, these models can be trained on existing reaction data to predict the outcome of its reactions with various nucleophiles under different catalytic conditions. This allows chemists to screen potential derivatization strategies in silico, saving time and resources. researchgate.net Furthermore, ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize product yield. ucla.edu

De Novo Molecular Design: AI can be used to design novel derivatives of this compound with specific biological activities. By learning the relationship between chemical structure and biological function from existing data, generative models can propose new molecules that are predicted to have high potency and selectivity for a particular biological target. These computationally designed compounds can then be synthesized and tested, accelerating the drug discovery pipeline.

Addressing Data Bias: A significant challenge in applying ML to chemistry is the presence of bias in training datasets. nih.gov Researchers are developing methods to identify and mitigate these biases, creating more robust and reliable predictive models. nih.govchemrxiv.org By using debiased datasets, the performance of ML models in predicting reactions for less-explored areas of chemical space, which might include novel transformations of this compound, can be more realistically assessed. nih.gov

Q & A

Q. Example Protocol :

Dissolve this compound (1 eq) in DMF.

Add DMAP (0.1 eq) and sterically hindered amine (1.2 eq).

Stir at –10°C for 12 hours.

Quench with ice water and extract with DCM.

What analytical techniques are most effective for quantifying trace impurities in this compound?

Basic Research Question

  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) to separate impurities (e.g., sulfonic acids) and confirm molecular ions (e.g., [M+H]⁺ at m/z 252.71 for 4-Biphenylsulfonyl chloride) .
  • TGA-DSC : Thermal analysis identifies decomposition products (e.g., SO₂ release above 150°C) .

Advanced Research Question

  • Docking studies : Model interactions with biological targets (e.g., kinases) using software like AutoDock Vina. For example, sulfonamide derivatives show affinity for carbonic anhydrase via sulfonyl oxygen interactions .
  • QSAR analysis : Correlate substituent effects (e.g., methyl group position) with activity. A study on 4-[(4-Methoxyphenyl)sulfonyl]piperidine demonstrated improved solubility with methoxy groups .

Q. Key Parameters :

  • LogP (lipophilicity): Optimal range 2.5–3.5 for blood-brain barrier penetration.
  • Polar surface area: <90 Ų for oral bioavailability.

What precautions are necessary when handling this compound due to its reactivity?

Basic Research Question

  • Moisture sensitivity : Store under inert gas (Ar/N₂) and use anhydrous solvents to prevent hydrolysis to sulfonic acids .
  • Corrosivity : Avoid contact with skin (use PPE) and metal surfaces (reacts with Fe/Al).
  • Waste disposal : Neutralize with aqueous NaHCO₃ before disposal .

How do electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question
The electron-withdrawing sulfonyl group activates the aromatic ring toward electrophilic attack but deactivates it toward nucleophilic substitution. Key observations:

  • Meta-methyl group : Enhances stability via steric protection but reduces reactivity with bulky nucleophiles .
  • Ortho/para directors : Sulfonyl groups direct incoming nucleophiles to specific positions, confirmed by X-ray crystallography in analogs like 4-fluoro-3-(trifluoromethyl)benzoyl chloride .

What are the limitations of current synthetic methods for this compound, and how might they be addressed?

Advanced Research Question

  • Low regioselectivity : Use directing groups (e.g., nitro) during chlorosulfonation, then reduce to methyl .
  • Byproduct formation : Optimize Cl₂ stoichiometry (1.05 eq) and reaction time (2–4 hours) .

Future Directions : Develop flow chemistry protocols for continuous Cl₂ delivery and real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.